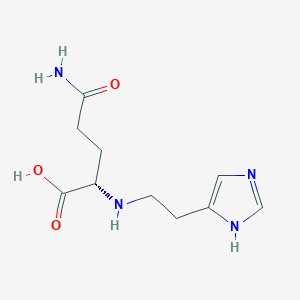

gamma-Glutamylhistamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gamma-glutamylhistamine (γ-Glu-His) is a posttranslationally modified dipeptide formed through the enzymatic conjugation of histamine to glutamine residues in proteins via transglutaminase (TGase) activity . This modification is critical in cellular signaling, particularly in immune and neuronal systems. For example, in stimulated mouse mast cells, TGase activation leads to the production of protein-bound γ-glutamylhistamine, which modulates G-protein-coupled receptor (GPCR) signaling pathways . In the rat brain, γ-Glu-His is synthesized from free histamine and glutamine, suggesting a regulatory role in neurotransmission . Its formation is tightly linked to histamine metabolism, distinguishing it from other glutamyl conjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Glutamylhistamine is synthesized through an enzymatic reaction involving ATP, L-glutamate, and histamine. The enzyme this compound synthase catalyzes this reaction, resulting in the formation of this compound and the breakdown products of ATP .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route is likely to be adapted for large-scale production. This would involve optimizing the reaction conditions, such as pH, temperature, and substrate concentrations, to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Gamma-Glutamylhistamine primarily undergoes enzymatic reactions. The key reaction is the formation of this compound from L-glutamate and histamine, catalyzed by this compound synthase .

Common Reagents and Conditions

The common reagents for the synthesis of this compound include ATP, L-glutamate, and histamine. The reaction conditions typically involve the presence of magnesium ions and dithiothreitol, which are essential for the enzyme’s activity .

Major Products Formed

The major product of the enzymatic reaction is this compound itself. The reaction also produces the breakdown products of ATP, such as ADP and inorganic phosphate .

Scientific Research Applications

Gamma-glutamylhistamine (γ-Glutamylhistamine) is a peptidoamine formed through the incorporation of histamine into a peptide linkage with L-glutamate, a process catalyzed by γ-glutamylhistamine synthetase . Research has explored the properties and functions of γ-glutamylhistamine and related compounds, revealing their involvement in various biological processes and potential implications in neurodegenerative diseases .

γ-Glutamylhistamine Synthetase Characterization

In vitro studies have characterized γ-glutamylhistamine synthetase (γ-GHA synthetase), an enzyme that metabolizes histamine in Aplysia ganglia . The enzyme's properties include:

- Catalytic Activity: It catalyzes the binding of histamine with L-glutamate to produce γ-glutamylhistamine .

- Enzyme Requirements: ATP, magnesium ions, and dithiothreitol are essential for its activity .

- Substrate Specificity: The enzyme shows a high affinity for histamine and L-glutamate compared to other analogs .

- Inhibitors: Dopamine, octopamine, 5-hydroxytryptamine, and other amines can inhibit γ-GHA synthesis .

- Tissue Activity: Highest synthetase activity is found in ganglia, nerve trunks, and the ganglion capsule, with lower activity in muscle, heart, and hemolymph .

- Distinction from Other Enzymes: γ-GHA synthetase differs from γ-glutamyl transpeptidase, glutamine synthetase, and carnosine synthetase in substrate specificity and inhibitor effects .

Role in Neurodegenerative Diseases

γ-Glutamylamines, including γ-glutamylhistamine derivatives, have been implicated in neurodegenerative diseases . Key findings include:

- Cross-linking: γ-glutamyl-ε-lysine crosslinks colocalize with aggregates of amyloid-beta (Aβ), tau-containing paired helical filaments, α-synuclein, and huntingtin in Alzheimer's disease (AD), Parkinson's disease (PD), supranuclear palsy, and Huntington's disease (HD) .

- Increased Crosslinks: The number of γ-glutamyl-ε-lysine crosslinks is higher in detergent-insoluble fractions from diseased brains compared to controls, correlating with proteinaceous aggregates and transglutaminase activation .

Gamma-Glutamyl Transferase (GGT) as a Biomarker for Alcohol Consumption

Gamma-glutamyl transferase (γ-GT) is used as a biomarker for assessing alcohol consumption, particularly in men .

- Sensitivity: GGT demonstrates higher sensitivity compared to other common markers for alcohol consumption .

- GGT Levels: Individuals who consume alcohol have GGT levels three times higher than non-drinkers . Heavy drinkers show higher mean serum GGT levels compared to moderate drinkers and abstainers .

Table: Alcohol abuse and GGT (U/L)

| Range | Mean±SD | ||

|---|---|---|---|

| Non-alcoholic | 50 | 9.0-52.0 | 25.12±10.61 |

| Moderate | 32 | 8.0-105 | 51.16±29.82 |

| Severe | 18 | 14.0-376.0 | 125.89±109.96 |

| Inference | |||

| GGT is increased when Patients had severe alcohol abuse with F=27.318; P<0.001 |

Mechanism of Action

Gamma-Glutamylhistamine exerts its effects through its role in histamine metabolism. The enzyme this compound synthase catalyzes the incorporation of histamine into a peptide linkage with L-glutamate, forming this compound. This process is energy-dependent and requires ATP, magnesium ions, and dithiothreitol . The molecular targets and pathways involved include the histamine receptors and the metabolic pathways of histamine and glutamate .

Comparison with Similar Compounds

Comparison with Similar Gamma-Glutamyl Compounds

Gamma-glutamylhistamine shares structural and enzymatic similarities with other gamma-glutamylated biomolecules but exhibits distinct functional roles. Below is a comparative analysis:

Structural and Enzymatic Similarities

- Shared Enzymatic Pathway: Like γ-glutamylpolyamines (e.g., γ-glutamylputrescine) and γ-glutamylfibrinogen, γ-Glu-His is synthesized by transglutaminases (TGases), which catalyze acyl transfer between glutamine residues and primary amines . For instance, TGase-2 mediates histaminylation of fibrinogen, enhancing its role in inflammation .

- Common Substrate: Glutamine serves as the primary glutamyl donor in all cases, while the amine donor varies (histamine for γ-Glu-His vs. polyamines or lysine for others) .

Functional Divergence

- Immunomodulation vs. Neurotransmission: γ-Glu-His in mast cells directly influences histamine receptor signaling, amplifying inflammatory responses . In contrast, γ-glutamylpolyamines like γ-glutamylspermidine are involved in cell proliferation and apoptosis regulation .

Biochemical Properties

Key Research Findings

- Mechanistic Insights: Mast cell activation triggers TGase-dependent histaminylation of proteins, amplifying histamine receptor signaling . In the rat brain, γ-Glu-His formation correlates with histamine turnover, suggesting a feedback loop in neurotransmitter regulation .

- Pathological Relevance: Overproduction of γ-Glu-His in mast cells exacerbates allergic responses, whereas fibrinogen histaminylation promotes leukocyte adhesion in chronic inflammation .

Data Tables

Table 1: Enzyme Classification of Gamma-Glutamyl Compounds

Table 2: Functional Overlap and Distinctions

Biological Activity

Gamma-glutamylhistamine (gamma-GHA) is a compound formed by the conjugation of histamine with L-glutamate, catalyzed by the enzyme this compound synthetase. This compound has garnered attention due to its various biological activities, including its role in neurotransmission, immune response modulation, and potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, supported by empirical data and case studies.

Synthesis and Enzymatic Activity

Gamma-GHA is synthesized through the action of this compound synthetase, an enzyme characterized in Aplysia ganglia. This enzyme exhibits a high affinity for histamine (Km = 653 µM) and requires ATP and magnesium ions for activity. The specificity of this enzyme for L-glutamate over other amino acids indicates a unique metabolic pathway for gamma-GHA synthesis in nervous tissues .

Biological Functions

Neurotransmission : Gamma-GHA is implicated in neurotransmission processes. It has been shown to influence G protein signaling through a novel posttranslational modification known as histaminylation. This process involves the transfer of histamine to glutamine residues on G proteins, leading to their constitutive activation and potentially affecting various signaling pathways .

Immune Modulation : The compound has also been studied for its role in immune responses. Research indicates that gamma-GHA may modulate mast cell activity, which is crucial in allergic reactions and anaphylaxis. In conditions such as mastocytosis, elevated levels of gamma-GHA have been associated with increased mast cell degranulation and histamine release .

Pharmacological Properties

Gamma-GHA exhibits several pharmacological activities:

- Antiviral Activity : Studies have demonstrated that derivatives of gamma-GHA can enhance resistance to influenza virus in murine models. For instance, specific derivatives increased survival rates when administered prior to viral exposure .

- Antioxidant Properties : Research indicates that gamma-GHA can complex with zinc ions to exhibit superoxide dismutase-like activity, suggesting potential antioxidant properties that could be beneficial in reducing oxidative stress .

Case Studies

- Influenza Resistance : In a controlled study involving mice, derivatives of gamma-GHA were shown to significantly increase survival rates against influenza virus type A/Aichi at low infection doses (10LD50). The study highlighted the potential of these derivatives as antiviral agents .

- Histaminylation Effects : Another study focused on the impact of histaminylation on G protein signaling demonstrated that this modification could alter cellular responses to stimuli, indicating a broader role for gamma-GHA in cellular communication and immune responses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

CAS No. |

46843-88-3 |

|---|---|

Molecular Formula |

C10H16N4O3 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

(2S)-5-amino-2-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H16N4O3/c11-9(15)2-1-8(10(16)17)13-4-3-7-5-12-6-14-7/h5-6,8,13H,1-4H2,(H2,11,15)(H,12,14)(H,16,17)/t8-/m0/s1 |

InChI Key |

LLLFSMLLRVNLQB-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(NC=N1)CCN[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

C1=C(NC=N1)CCNC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.